
N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide, also known as TBE-31, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBE-31 is a small molecule that has been shown to have promising effects on various biological processes, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Thermo- and pH-Responsive Polymers
A study illustrates the synthesis of bis-hydrophilic block copolymers, including derivatives of acrylamide, that exhibit thermo- and pH-responsive behavior in aqueous solutions. These polymers can reversibly form spherical micelles under specific conditions, showcasing potential applications in drug delivery systems and responsive materials (André, Zhang, & Müller, 2005).
Corrosion Inhibition
Research on synthetic acrylamide derivatives explores their efficacy as corrosion inhibitors for metals in acidic solutions. This investigation underlines the compound's role in protecting metals from corrosion, which is vital for industrial applications, particularly in environments prone to acidic corrosion (Abu-Rayyan et al., 2022).
Polymer Stabilization
A novel stabilizer based on acrylate derivatives for butadiene polymers demonstrates effectiveness against thermal degradation, especially in oxygen-free atmospheres. Such materials are crucial for enhancing the durability and shelf life of polymers used in various industrial and consumer products (Yachigo et al., 1988).
Controlled Radical Polymerization
The use of controlled radical polymerization to synthesize polymers with specific properties, such as sharp lower critical solution temperatures (LCST), showcases the compound's utility in creating smart materials that respond to temperature changes. These materials have applications in biomedical devices, environmental sensing, and responsive coatings (Savelyeva, Li, & Maríc, 2015).
Amphiphilic Homopolymers
Studies on amphiphilic homopolymers containing acrylamide monomers reveal their self-assembly behaviors in aqueous media, forming large compound micelles with various morphologies. This property is particularly relevant for the development of novel drug delivery systems, nanoreactors, and self-healing materials (Feng, Lu, Li, & Huang, 2013).
Eigenschaften
IUPAC Name |
(E)-N-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-5-24-19-13-6-16(7-14-19)8-15-20(23)22-18-11-9-17(10-12-18)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYVBSGSEBBHJU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


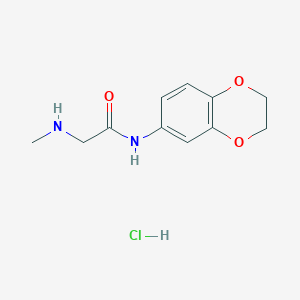
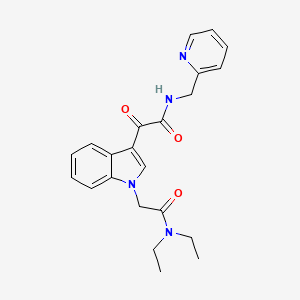
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)
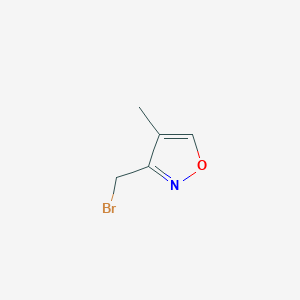
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
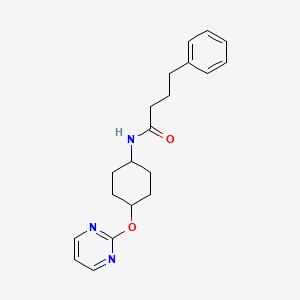
![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
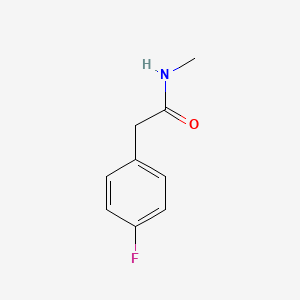
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)
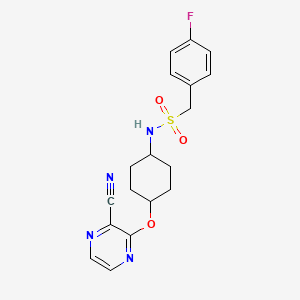
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)
